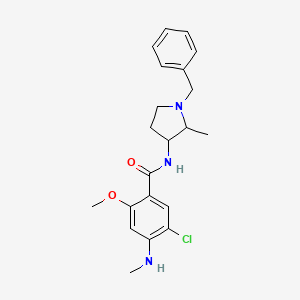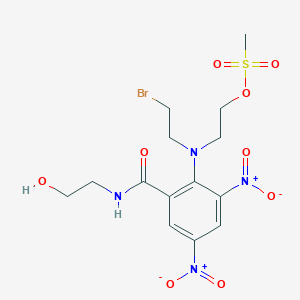
原蝶呤
描述
科学研究应用
7-生物蝶呤在科学研究中有着广泛的应用:
作用机制
7-生物蝶呤作为几种酶的辅因子发挥作用,包括芳香族氨基酸羟化酶和一氧化氮合酶 . 它通过与分子氧形成活性氧中间体来促进底物的羟化 . 然后,该中间体可以羟化底物,7-生物蝶呤通过 NADH 依赖性反应在体内再生 .
类似化合物:
四氢生物蝶呤 (BH4): 芳香族氨基酸羟化酶和一氧化氮合酶的必需辅因子.
二氢生物蝶呤 (BH2): 7-生物蝶呤的氧化形式,可以还原回 7-生物蝶呤.
新蝶呤: 7-生物蝶呤生物合成中的前体.
独特性: 7-生物蝶呤在作为参与神经递质和一氧化氮合成的多种酶的辅因子的能力方面是独一无二的 . 它在这些关键生化途径中的作用使其有别于其他蝶呤衍生物 .
生化分析
Biochemical Properties
Primapterin is involved in the biochemical reactions related to the metabolism of tetrahydrobiopterin. It interacts with several enzymes, including guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These enzymes are crucial for the biosynthesis and regeneration of tetrahydrobiopterin. Primapterin’s interactions with these enzymes are essential for maintaining the balance of neurotransmitter synthesis, particularly dopamine and serotonin .
Cellular Effects
Primapterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of monoamine neurotransmitters in the central nervous system. The presence of primapterin can lead to alterations in the levels of dopamine and serotonin, impacting cell function and signaling pathways . Additionally, primapterin’s role in the metabolism of tetrahydrobiopterin can influence the overall cellular metabolic processes.
Molecular Mechanism
At the molecular level, primapterin exerts its effects through its interactions with enzymes involved in tetrahydrobiopterin metabolism. It binds to these enzymes, influencing their activity and, consequently, the levels of tetrahydrobiopterin. This interaction can lead to enzyme inhibition or activation, affecting the synthesis of neurotransmitters. Changes in gene expression related to these enzymes can also occur due to the presence of primapterin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of primapterin have been observed to change over time. Primapterin’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that primapterin levels can fluctuate, impacting the synthesis of neurotransmitters and other cellular processes. Long-term exposure to primapterin can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of primapterin vary with different dosages in animal models. At lower doses, primapterin can positively influence neurotransmitter synthesis and cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Primapterin is involved in the metabolic pathways related to tetrahydrobiopterin biosynthesis and regeneration. It interacts with enzymes such as guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These interactions are crucial for maintaining the balance of tetrahydrobiopterin levels, which in turn affects the synthesis of neurotransmitters like dopamine and serotonin .
Transport and Distribution
Primapterin is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of primapterin to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of primapterin within cells can influence its activity and function .
Subcellular Localization
Primapterin’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of primapterin within these compartments can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical role .
准备方法
合成路线和反应条件: 7-生物蝶呤可以通过一系列酶促反应从鸟嘌呤三磷酸合成。 该过程涉及三种关键酶:GTP 环化水解酶 I、6-丙酮酰四氢蝶呤合酶和墨汁蝶呤还原酶 . 反应条件通常包括特定的 pH 值和温度,以确保这些酶的正常功能。
工业生产方法: 7-生物蝶呤的工业生产通常涉及微生物发酵工艺。 对特定菌株进行基因改造,使其过表达 7-生物蝶呤生物合成所需的酶 . 发酵过程针对产量和纯度进行优化,随后进行提取和纯化步骤。
化学反应分析
反应类型: 7-生物蝶呤经历各种化学反应,包括氧化、还原和取代 .
常用试剂和条件:
主要产物:
氧化: 二氢生物蝶呤和生物蝶呤.
还原: 7-生物蝶呤.
取代: 取代的蝶呤.
相似化合物的比较
Tetrahydrobiopterin (BH4): An essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.
Dihydrobiopterin (BH2): An oxidized form of 7-Biopterin that can be reduced back to 7-Biopterin.
Neopterin: A precursor in the biosynthesis of 7-Biopterin.
Uniqueness: 7-Biopterin is unique in its ability to act as a cofactor for multiple enzymes involved in neurotransmitter and nitric oxide synthesis . Its role in these critical biochemical pathways distinguishes it from other pterin derivatives .
属性
IUPAC Name |
2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862990 | |
| Record name | 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2582-88-9 | |
| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)




